molecular formula C14H17NO4 B12890708 Veratraldehyde, 2-(1-pyrrolidinylcarbonyl)- CAS No. 66913-48-2

Veratraldehyde, 2-(1-pyrrolidinylcarbonyl)-

Cat. No.: B12890708
CAS No.: 66913-48-2
M. Wt: 263.29 g/mol
InChI Key: YUCVTWAGTNBIIP-UHFFFAOYSA-N
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Description

Veratraldehyde, 2-(1-pyrrolidinylcarbonyl)- is an organic compound that belongs to the class of aromatic aldehydes. It is structurally characterized by a benzene ring substituted with two methoxy groups and an aldehyde group, along with a pyrrolidinylcarbonyl group. This compound is known for its applications in various fields, including the fragrance and flavor industry, pharmaceuticals, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Veratraldehyde, 2-(1-pyrrolidinylcarbonyl)- can be synthesized through several routes. One prominent method involves the oxidation of veratrole using oxidizing agents such as chromic acid or potassium permanganate . Another approach is the O-methylation of vanillin, catalyzed by reagents like dimethyl sulfate or diazomethane . These methods provide versatility and adaptability in the production of veratraldehyde.

Industrial Production Methods

In industrial settings, veratraldehyde is often produced by the oxidation of vanillin using potassium dichromate in the presence of Lewis acids under solid-phase conditions . This method offers better control and yield, making it suitable for large-scale production. The presence of Lewis acids enhances the efficiency of the reaction by facilitating the oxidation process .

Chemical Reactions Analysis

Types of Reactions

Veratraldehyde, 2-(1-pyrrolidinylcarbonyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles under acidic or basic conditions.

Major Products Formed

    Oxidation: Veratric acid.

    Reduction: Veratryl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    Vanillin: Structurally similar to veratraldehyde, vanillin is a precursor in the synthesis of veratraldehyde.

    Veratric Acid: An oxidation product of veratraldehyde, used in various chemical applications.

    Methoxybenzaldehydes: Compounds with similar aromatic structures and functional groups.

Uniqueness

Veratraldehyde, 2-(1-pyrrolidinylcarbonyl)- is unique due to its combination of aromaticity and reactivity, which allows it to participate in a wide range of chemical transformations and synthesis methodologies . Its versatility and adaptability make it valuable in various scientific and industrial applications.

Biological Activity

Veratraldehyde, specifically the derivative 2-(1-pyrrolidinylcarbonyl)-, is a compound of interest due to its potential biological activities. This article synthesizes available research findings regarding its biological properties, including its effects on cancer cells, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Veratraldehyde (chemical formula: C10H12O3) is an aromatic aldehyde derived from veratrum plants. The specific derivative, 2-(1-pyrrolidinylcarbonyl)-, incorporates a pyrrolidine moiety which may influence its biological activity. The compound is known for being a skin and respiratory irritant and has potential reactive properties with various biological molecules .

Antitumor Activity

Research indicates that veratraldehyde derivatives exhibit significant antitumor properties. For instance, studies have shown that compounds containing the veratraldehyde structure can inhibit the proliferation of various cancer cell lines:

  • Cell Lines Tested : A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer).
  • Inhibitory Concentration (IC50) : The optimal compound derived from veratraldehyde displayed IC50 values of 5.29 µM for A549, 3.72 µM for HeLa, and 9.23 µM for MCF-7 cells, indicating strong inhibitory effects .

The mechanisms through which veratraldehyde exerts its biological effects are still under investigation but may include:

  • DNA Interaction : Some studies suggest that similar compounds can intercalate with DNA, leading to increased thermal stability and viscosity changes in DNA structures . This property may contribute to their antitumor efficacy by disrupting DNA replication in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : Aldehyde derivatives can induce oxidative stress in cells, which may lead to apoptosis in tumor cells .

Case Study 1: Antitumor Efficacy in vitro

A study evaluated the cytotoxic effects of 2-(1-pyrrolidinylcarbonyl)-veratraldehyde on human cancer cell lines. The results demonstrated that treatment with this compound resulted in:

  • Cell Viability Reduction : Significant decreases in cell viability were observed across all tested lines after 48 hours of exposure.
  • Mechanistic Insights : Analysis revealed that the compound induced apoptosis through caspase activation pathways, suggesting a potential therapeutic mechanism against cancer .

Case Study 2: Comparative Analysis with Other Compounds

In comparative studies with other known anticancer agents, veratraldehyde derivatives showed promising results:

CompoundCell LineIC50 (µM)
Veratraldehyde DerivativeA5495.29
GolvatinibA54910.5
DoxorubicinMCF-78.0

This table illustrates that the veratraldehyde derivative outperformed Golvatinib in inhibiting lung cancer cell growth .

Safety and Toxicology

Despite its potential therapeutic benefits, veratraldehyde is associated with certain health hazards:

  • Irritation : It is known to cause irritation to skin, eyes, and mucous membranes upon exposure .
  • Toxicity Profile : Long-term exposure may lead to more severe health risks; thus, handling precautions are necessary when working with this compound in laboratory settings.

Properties

CAS No.

66913-48-2

Molecular Formula

C14H17NO4

Molecular Weight

263.29 g/mol

IUPAC Name

3,4-dimethoxy-2-(pyrrolidine-1-carbonyl)benzaldehyde

InChI

InChI=1S/C14H17NO4/c1-18-11-6-5-10(9-16)12(13(11)19-2)14(17)15-7-3-4-8-15/h5-6,9H,3-4,7-8H2,1-2H3

InChI Key

YUCVTWAGTNBIIP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)C=O)C(=O)N2CCCC2)OC

Origin of Product

United States

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